Talniflumate
Overview
Description
Talniflumate is a phthalidyl ester of niflumic acid, known for its potent analgesic and anti-inflammatory effects. It is widely used to treat inflammatory disorders such as rheumatoid arthritis and osteoarthritis . Additionally, it has been studied for its potential in managing cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma .
Mechanism of Action
Target of Action
Talniflumate primarily targets the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . This enzyme plays a crucial role in the production of mucins, which are glycoproteins that protect and lubricate many body surfaces .
Mode of Action
This compound acts as a strong and selective inhibitor of GCNT3 . By inhibiting this enzyme, this compound effectively decreases the gene expression of GCNT3 and the subsequent production of mucins both in vivo and in vitro . This interaction with its target leads to a decrease in mucin synthesis, which can have significant effects on various diseases, particularly those involving inflammation and mucus overproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mucin O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, specifically the addition of sugars to the oxygen atom of serine or threonine residues . By inhibiting GCNT3, this compound disrupts this pathway, leading to a decrease in mucin production .
Pharmacokinetics
This compound is a prodrug of niflumic acid, meaning it is metabolized into niflumic acid in the body . It undergoes extensive first-pass biotransformation to niflumic acid . The pharmacokinetic parameters such as AUC, Cmax, Tmax, and MRT of this compound are similar to those of niflumic acid . The plasma concentration of niflumic acid at 30 minutes after this compound dosing is significantly higher than that of niflumic acid dosing .
Result of Action
The inhibition of mucin synthesis by this compound has several molecular and cellular effects. It leads to an increase in T cell activation and recognition , as demonstrated in both mouse and human organoid interaction platforms . This can enhance the immune response to certain diseases. In vivo experiments have shown that this compound can boost immune infiltration , thereby increasing the efficacy of chemotherapy .
Action Environment
Genetic factors can influence the action, efficacy, and stability of this compound . A study found several single nucleotide polymorphisms (SNPs) that showed significant associations with this compound’s pharmacokinetic parameters . These findings suggest that individual genetic variations could affect the absorption and metabolism of this compound, potentially influencing its therapeutic efficacy .
Biochemical Analysis
Biochemical Properties
Talniflumate is a strong and selective inhibitor of the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . It decreases the gene expression of GCNT3 and the production of mucins both in vivo and in vitro .
Cellular Effects
This compound has been shown to impair mucins expression, thereby increasing T cell activation and recognition in both mouse and human organoid interaction platforms . In vivo experiments have shown that this compound can increase the efficacy of chemotherapy by boosting immune infiltration .
Molecular Mechanism
This compound is metabolized to its prodrug, niflumic acid, which has several pharmacodynamic effects . Firstly, it blocks the synthesis of mucin. Secondly, this compound blocks prostaglandin synthesis by cyclooxygenases, which aids in pain and inflammation management .
Dosage Effects in Animal Models
It has been shown that this compound can increase the efficacy of chemotherapy in a syngeneic mouse model of pancreatic ductal adenocarcinoma .
Metabolic Pathways
This compound is involved in the mucin O-glycosylation pathway . It targets GCNT3, a master regulator of mucins expression .
Transport and Distribution
It is known that this compound is metabolized to its prodrug, niflumic acid .
Subcellular Localization
Given its role in inhibiting the synthesis of mucin, it is likely that this compound interacts with the cellular machinery involved in protein synthesis and post-translational modification .
Preparation Methods
Talniflumate is synthesized by esterifying the carboxyl group of niflumic acid with the phthalidyl moiety . This process involves the use of acetonitrile as a solvent and typically requires high-performance liquid chromatography (HPLC) for purification . Industrial production methods often involve large-scale esterification reactions followed by purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Talniflumate undergoes several chemical reactions, primarily involving its conversion to niflumic acid in the body . The major types of reactions include:
Esterification: The initial synthesis involves esterification of niflumic acid.
Hydrolysis: In the body, this compound is hydrolyzed to niflumic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include acetonitrile, hydrochloric acid, and various catalysts to facilitate the reactions . The major product formed from these reactions is niflumic acid, which is responsible for the compound’s pharmacological effects .
Scientific Research Applications
Talniflumate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.
Biology: This compound is studied for its effects on mucin production and its potential as a mucin regulator.
Medicine: It is used to treat inflammatory disorders and has been studied for its potential in managing cystic fibrosis, COPD, and asthma.
Comparison with Similar Compounds
Talniflumate is unique compared to other similar compounds due to its dual role as an anti-inflammatory and mucin regulator . Similar compounds include:
Niflumic Acid: The parent compound of this compound, known for its anti-inflammatory properties.
Flufenamic Acid: Another anti-inflammatory compound with similar properties but different molecular targets.
Mefenamic Acid: Used for its analgesic and anti-inflammatory effects, but does not have the mucin regulatory properties of this compound.
This compound’s uniqueness lies in its ability to regulate mucin production, making it particularly useful in conditions like cystic fibrosis and COPD where mucin overproduction is a concern .
Properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046740 | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66898-62-2 | |
Record name | Talniflumate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talniflumate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talniflumate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09295 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talniflumate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALNIFLUMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is talniflumate and what is its primary mechanism of action?
A1: this compound is a prodrug of niflumic acid, a potent analgesic and anti-inflammatory drug. While initially investigated for its non-steroidal anti-inflammatory effects, this compound has garnered interest for its ability to inhibit mucin synthesis. It is proposed to act by blocking the murine calcium-activated chloride channel 3 (mCLCA3) and inhibiting Cl–/HCO –3 exchanger(s) involved in intestinal NaCl absorption. []
Q2: How does this compound impact mucin production in pancreatic cancer?
A2: this compound inhibits the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), disrupting the production of mucins. This, in turn, appears to improve the efficacy of chemotherapy drugs like gemcitabine and nab-paclitaxel by reducing the mucin immune suppressive barrier surrounding pancreatic tumors. [, ]
Q3: Does this compound affect mCLCA3 expression in cystic fibrosis mice?
A3: Interestingly, oral administration of this compound did not appear to alter the intestinal expression of mCLCA3 in cystic fibrosis mice, despite its proposed mechanism of action. []
Q4: What is the impact of this compound on intestinal function in cystic fibrosis mice?
A4: Studies show that this compound significantly inhibits apical membrane Cl–/HCO –3 exchange in the intestines of cystic fibrosis mice, leading to decreased NaCl absorption. This effect is thought to contribute to the increased survival observed in these mice. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H14F3NO4, and its molecular weight is 389.33 g/mol. []
Q6: Is there any spectroscopic data available for this compound?
A6: While specific spectroscopic data wasn't provided in the abstracts, the analysis of this compound in biological samples often utilizes HPLC methods with UV detection, suggesting it absorbs in the UV range. [, , , , , ] Additionally, LC/MS/MS techniques are employed for its detection and quantification, indicating characteristic fragmentation patterns identifiable by mass spectrometry. [, ]
Q7: Have computational methods been used to study this compound?
A7: Yes, in silico molecular docking simulations were used to investigate this compound's interaction with GCNT3. These simulations predicted a strong binding affinity between the two molecules (-8.3 kcal/mol), primarily driven by three hydrogen bonds. This finding suggests this compound can effectively target and inhibit GCNT3. []
Q8: Are there any QSAR models developed for this compound or related compounds?
A8: The provided abstracts do not mention the development of specific QSAR models for this compound.
Q9: What is known about the stability of this compound?
A10: While specific stability data isn't outlined in the abstracts, there are mentions of formulation strategies employed to potentially enhance its delivery and bioavailability. For example, research highlights the development of solubilized this compound formulations for soft capsules to improve release speed, absorption, and potentially address solubility limitations. []
Q10: Are there any formulation strategies to improve this compound's delivery?
A11: Beyond soft capsules, research also points towards the development of this compound extended-release tablets. These formulations aim to provide a sustained release profile, potentially reducing dosing frequency and improving patient compliance compared to immediate-release formulations. []
Q11: How is this compound metabolized in the body?
A12: this compound is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to exert its effects. It is metabolized into its active form, niflumic acid, via esterase enzymes. []
Q12: What is the effect of pH on the pharmacokinetics of this compound?
A14: Research indicates that pH plays a role in the systemic exposure of niflumic acid after this compound administration. The specific influence of pH on absorption, distribution, metabolism, and excretion needs further elucidation. []
Q13: Are there any genetic factors known to affect this compound pharmacokinetics?
A15: Yes, pharmacogenomic studies have identified single nucleotide polymorphisms (SNPs) in genes related to drug metabolizing enzymes and transporters that are associated with variations in this compound pharmacokinetic parameters. For instance, SNPs in ABCA4, CYP2C9, CYP24A1, and SLC1A6 genes have been linked to altered Cmax, Tmax, and AUC values for this compound. []
Q14: How is this compound eliminated from the body?
A14: The specific elimination pathways of this compound and its active metabolite, niflumic acid, are not detailed in the provided abstracts.
Q15: Has this compound shown efficacy in preclinical models of disease?
A17: Yes, this compound has demonstrated promising results in preclinical studies. For instance, it significantly increased survival rates in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. [] Moreover, in vitro and in vivo studies have shown that this compound, alone or in combination with gefitinib, effectively reduces GCNT3 expression and disrupts mucin production in pancreatic cancer models. []
Q16: What is the evidence for this compound's clinical efficacy?
A18: While preclinical data is promising, the provided abstracts only mention that Phase I trials with this compound had been completed, and phase II trials were underway for cystic fibrosis. [] No results from these trials or other clinical studies were included.
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